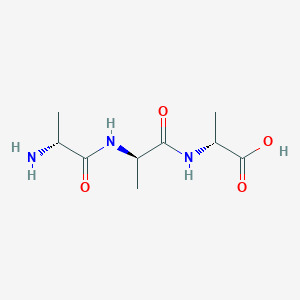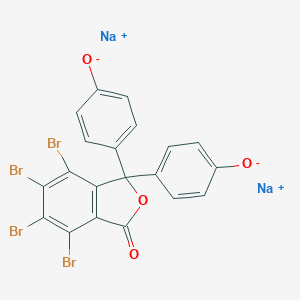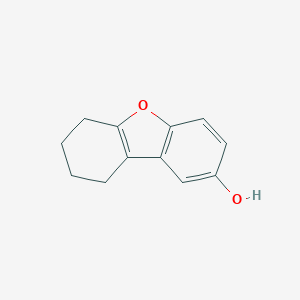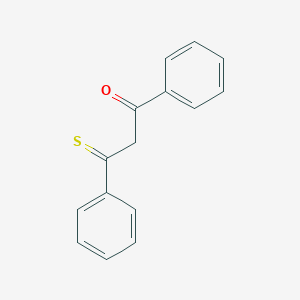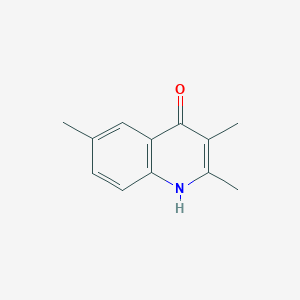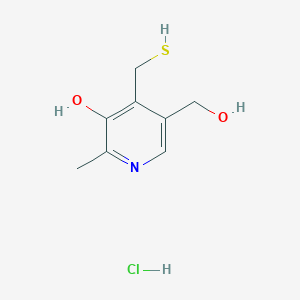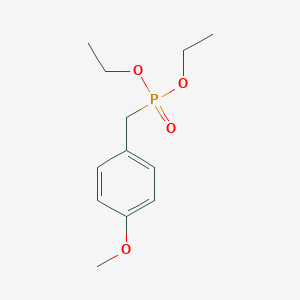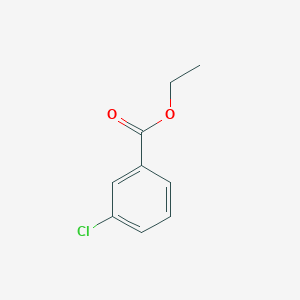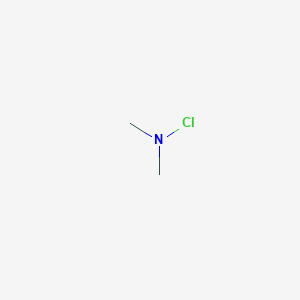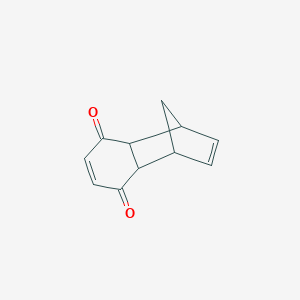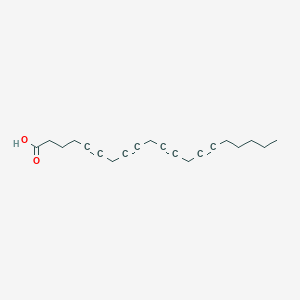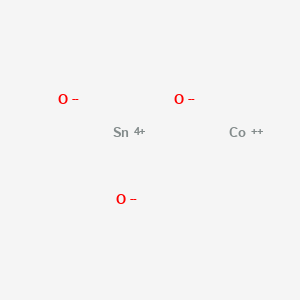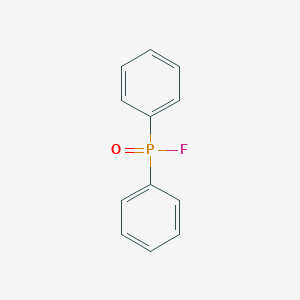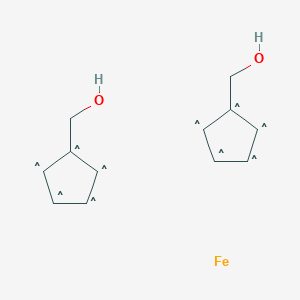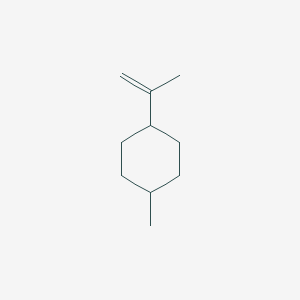
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is used in various products such as perfumes, cleaning agents, and food flavorings. In recent years, limonene has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. However, it is believed to exert its therapeutic effects through various pathways such as modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Limonene has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has antioxidant properties and has been found to scavenge free radicals and prevent oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Limonene has several advantages as a laboratory reagent. It is readily available and inexpensive, making it an attractive option for researchers. It is also relatively non-toxic and has low volatility, making it easy to handle. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has a strong odor that can interfere with experiments and may require special handling procedures. It is also prone to oxidation and may require storage under inert conditions.
Direcciones Futuras
Limonene has several potential applications in various fields. In medicine, it has been proposed as a potential treatment for various diseases such as cancer, liver diseases, and diabetes. In agriculture, it has been found to have insecticidal and herbicidal properties and may be used as an alternative to synthetic pesticides. In industry, it has been used as a solvent and may have applications in the production of bioplastics and biofuels. Future research may focus on the development of new synthesis methods for Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields.
Conclusion:
Limonene is a cyclic terpene that has gained attention in the scientific community due to its potential therapeutic properties and applications in various fields. It can be synthesized from β-pinene and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Limonene has several advantages as a laboratory reagent but may require special handling procedures due to its strong odor and susceptibility to oxidation. Future research may focus on the development of new synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine, agriculture, and industry.
Métodos De Síntesis
Limonene can be extracted from citrus fruit rinds by steam distillation or cold pressing. However, these methods yield low amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and are not suitable for large-scale production. Chemical synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the isomerization of β-pinene, which is a byproduct of turpentine production. The isomerization reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. This method yields high amounts of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and is widely used in the industry.
Aplicaciones Científicas De Investigación
Limonene has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Limonene has been found to inhibit the growth of cancer cells in various types of cancer such as breast, lung, and colon cancer. It also has a protective effect on the liver and has been used as a treatment for liver diseases such as hepatitis and cirrhosis.
Propiedades
Número CAS |
1124-27-2 |
|---|---|
Nombre del producto |
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- |
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
Clave InChI |
OLZFGHOLNXRJEC-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
SMILES canónico |
CC1CCC(CC1)C(=C)C |
Otros números CAS |
6252-33-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



